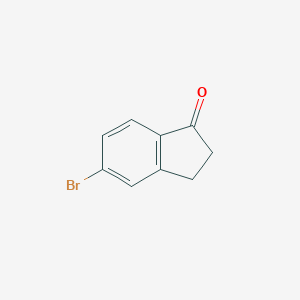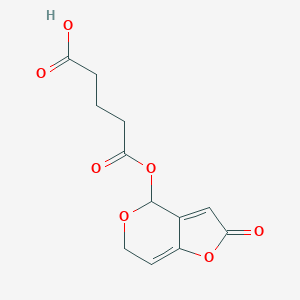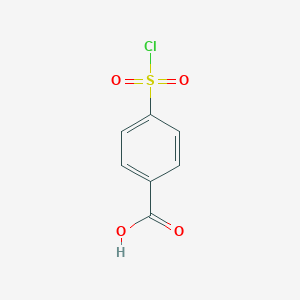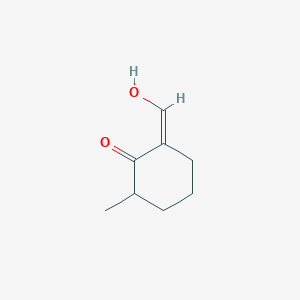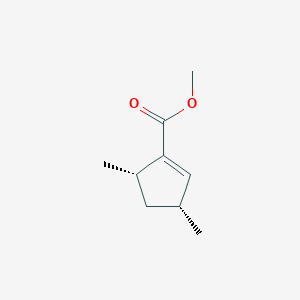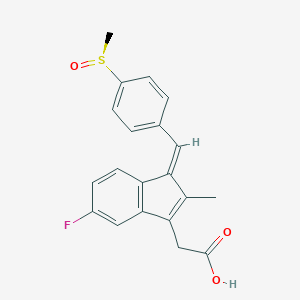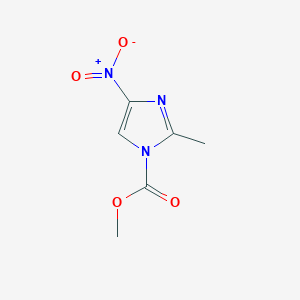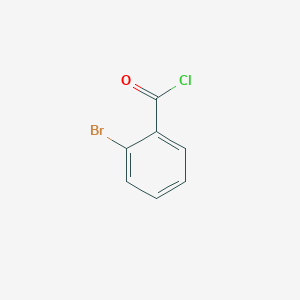![molecular formula C20H26N4O2S4 B130269 1,4-Bis[3-(2-pyridyldithio)propionamido]butane CAS No. 141647-62-3](/img/structure/B130269.png)
1,4-Bis[3-(2-pyridyldithio)propionamido]butane
説明
The compound 1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a chemical species that is structurally related to a class of compounds that feature pyridyl groups and have been studied for their ability to form various coordination networks and complexes. While the specific compound is not directly mentioned in the provided papers, the related compounds such as 1,3-bis(4-pyridyl)propane and its derivatives have been extensively investigated for their coordination properties and potential applications in materials science and catalysis .
Synthesis Analysis
The synthesis of related bis(pyridyl) compounds typically involves the bridging of metal centers with flexible ligands, such as 1,3-bis(4-pyridyl)propane,
科学的研究の応用
Synthesis and Characterization : This compound has been utilized in the synthesis of novel bis(pyridine-2(1H)-thiones) and their derivatives, which have potential applications in various chemical processes. Sanad et al. (2019) detailed the synthesis and characterization of these compounds, highlighting their potential utility in different chemical reactions and synthesis processes (Sanad, Abdel-fattah, Attaby, & Elneairy, 2019).
Complexation Studies : Li et al. (2011) investigated the binding behavior of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene. This study provided insights into the molecular interactions and association constants, which are crucial for understanding the complexation capabilities of such compounds (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).
Polymer Synthesis : Faghihi et al. (2011) used a derivative of this compound in the synthesis of new poly(ether–ester–imide)s, which are known for their thermal stability and organosolubility. These polymers have applications in high-performance materials due to their stability and durability (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Photophysical Behavior and Computational Investigation : Saleh et al. (2016) conducted a study on a novel macromolecule related to 1,4-Bis[3-(2-pyridyldithio)propionamido]butane, focusing on its photophysical behavior and computational investigation. This research has implications for the development of materials with specific light-absorbing or emitting properties (Saleh, Hussein, Osman, Alamry, Mekky, Asiri, & El-Daly, 2016).
Photocatalytic Properties : Niu et al. (2018) explored the synthesis of novel copper halide/thiocyanate coordination compounds directed by 4-pyridyl dithioether ligands, including 1,4-bis(4-pyridylthio)butane. They investigated the photocatalytic properties of these compounds, which could be significant in environmental remediation and energy conversion processes (Niu, Li, Li, Wang, 2018).
Hybrid Material Synthesis : Lu (2020) reported on the synthesis and characterization of a new hybrid compound consisting of 1,4-bis(4-pyridylthio)butane ligand, which demonstrated a significant degradation effect on organic dyes, indicating its potential use in water treatment and environmental clean-up (Lu, 2020).
Safety And Hazards
特性
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUAKWNHKQBPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400512 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
CAS RN |
141647-62-3 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



